molecular formula C11H14N4 B14662921 N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine CAS No. 42936-84-5

N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine

Katalognummer: B14662921
CAS-Nummer: 42936-84-5
Molekulargewicht: 202.26 g/mol
InChI-Schlüssel: AZHOVQYOHFECBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core with a 3-methylbut-2-en-1-yl substituent at the nitrogen atom. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Methylbut-2-en-1-yl Group: This step often involves the alkylation of the nitrogen atom in the imidazo[4,5-b]pyridine core using 3-methylbut-2-en-1-yl halides or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazo[4,5-b]pyridine derivatives with oxidized side chains.

Wissenschaftliche Forschungsanwendungen

N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methylbut-2-en-1-yl pivalate
  • 3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine
  • 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one

Uniqueness

N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine is unique due to its specific imidazo[4,5-b]pyridine core and the presence of the 3-methylbut-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

42936-84-5

Molekularformel

C11H14N4

Molekulargewicht

202.26 g/mol

IUPAC-Name

N-(3-methylbut-2-enyl)-1H-imidazo[4,5-b]pyridin-7-amine

InChI

InChI=1S/C11H14N4/c1-8(2)3-5-12-9-4-6-13-11-10(9)14-7-15-11/h3-4,6-7H,5H2,1-2H3,(H2,12,13,14,15)

InChI-Schlüssel

AZHOVQYOHFECBH-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCNC1=C2C(=NC=C1)N=CN2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.